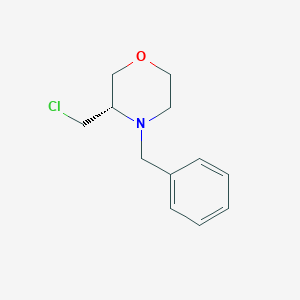

(S)-4-Benzyl-3-(chloromethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-benzyl-3-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650631 | |

| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917572-28-2 | |

| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (S)-4-Benzyl-3-(chloromethyl)morpholine: Synthesis, Characterization, and Application in Drug Discovery

Foreword: The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved metabolic stability, aqueous solubility, and blood-brain barrier permeability in drug candidates.[1] Within this privileged class of heterocycles, (S)-4-Benzyl-3-(chloromethyl)morpholine has emerged as a critical building block, particularly in the synthesis of neurologically active compounds. This guide provides an in-depth examination of this versatile intermediate, from its synthesis and characterization to its strategic application in the development of sophisticated pharmaceutical agents.

Compound Identification and Properties

CAS Number: 917572-28-2

This compound is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a chloromethyl group at the C-3 position with (S)-stereochemistry. This specific stereoisomer is of significant interest in the asymmetric synthesis of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO | |

| Molecular Weight | 225.72 g/mol | |

| Appearance | Typically an oil or low-melting solid | Supplier Data |

| Boiling Point | ~316 °C at 760 mmHg (Predicted) | ChemBlink |

| Density | ~1.13 g/cm³ (Predicted) | ChemBlink |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and efficient route begins with the commercially available and enantiopure (S)-3-amino-1,2-propanediol.

Synthetic Pathway Overview

The overall synthetic strategy involves the initial construction of the chiral morpholine core, followed by N-benzylation, and finally, the conversion of a primary alcohol to the target chloromethyl group. This approach ensures the preservation of the critical (S)-stereocenter.

Sources

An In-depth Technical Guide to (S)-4-Benzyl-3-(chloromethyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (S)-4-benzyl-3-(chloromethyl)morpholine, a key chiral intermediate in modern medicinal chemistry. We will delve into its physicochemical properties, provide detailed protocols for its synthesis and purification, outline methods for its analytical characterization, and explore its critical role in the development of therapeutic agents, most notably as a precursor to selective norepinephrine reuptake inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this versatile building block.

Core Properties of this compound

This compound is a substituted morpholine derivative valued for its specific stereochemistry, which is often crucial for pharmacological activity. The benzyl group provides a lipophilic handle, while the chloromethyl group serves as a reactive site for further chemical elaboration.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 225.71 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₆ClNO | [1][2][3] |

| CAS Number | 110167-16-3 | [1][3] |

| Appearance | Colorless liquid (predicted) | [2] |

| Density | 1.132 ± 0.06 g/cm³ (predicted) | [2][3] |

| Boiling Point | 120-122 °C at 1 mmHg | [2] |

| Flash Point | 144.1 °C | [2][3] |

| Storage Conditions | 2-8 °C | [2] |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The general strategy involves the formation of the N-benzylated morpholine ring system, followed by the introduction of the chloromethyl group.

Synthetic Pathway Overview

The synthesis commences with the reductive amination of benzaldehyde with ethanolamine to form N-benzylethanolamine. This intermediate then undergoes a cyclization reaction with a suitable C2-synthon to form the morpholine ring. Subsequent reduction and chlorination yield the final product. The chirality is typically introduced through a chiral starting material or a chiral resolution step. A generalized workflow is depicted below.

Caption: Overall workflow from synthesis to application of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative synthesis based on established chemical principles for morpholine derivatives.[4]

Step 1: Synthesis of N-Benzylethanolamine

-

Reaction Setup: To a high-pressure reaction vessel, add benzaldehyde (1.0 eq), ethanolamine (1.1 eq), methanol as the solvent, a suitable base such as anhydrous potassium carbonate (0.1 eq), and a Pd/C catalyst (3% w/w).

-

Hydrogenation: Seal the vessel, evacuate the air and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen to 1 MPa.

-

Reaction: Stir the mixture at 60 °C for 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling, filter the reaction mixture to remove the catalyst. Distill the filtrate under reduced pressure to obtain N-benzylethanolamine as a colorless liquid.

Step 2: Synthesis of (S)-4-Benzyl-2-hydroxymethyl-morpholine

This step often involves chiral starting materials or resolution to achieve the desired (S)-enantiomer. A general reduction of a morpholinone precursor is described here.

-

Precursor Synthesis: A suitable precursor, such as (S)-4-benzyl-morpholine-3-one, is required. This can be synthesized through various routes, including the cyclization of N-benzylethanolamine with a chiral glyoxylic acid derivative.

-

Reduction: Dissolve the morpholinone precursor in an appropriate solvent like tetrahydrofuran (THF). Under an inert atmosphere and cooled in an ice bath, slowly add a reducing agent (e.g., Lithium Aluminum Hydride).

-

Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring for completion by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Step 3: Chlorination to this compound

-

Reaction Setup: Dissolve the (S)-4-benzyl-2-hydroxymethyl-morpholine from the previous step in a suitable solvent such as dichloromethane.

-

Chlorination: Cool the solution in an ice bath and add a chlorinating agent (e.g., thionyl chloride) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully add aqueous sodium hydroxide to neutralize the reaction mixture. Extract the product with dichloromethane, wash with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the final product is crucial to remove any remaining reagents and byproducts.

-

Chromatography: Purify the crude this compound by column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis.

-

Fraction Collection: Collect the fractions containing the pure product and combine them.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[5][6] The spectra should be consistent with the proposed structure, showing characteristic peaks for the benzyl, morpholine, and chloromethyl protons and carbons.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A chiral HPLC method can be developed to assess the enantiomeric excess of the (S)-enantiomer.

-

Gas Chromatography (GC): GC can also be used to assess purity, particularly for its precursors like N-benzylethanolamine.

The following diagram illustrates a typical analytical workflow for quality control.

Caption: Analytical workflow for the characterization of this compound.

Applications in Medicinal Chemistry

The morpholine moiety is considered a "privileged pharmacophore" in drug discovery due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[7]

Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block for the synthesis of various biologically active compounds.[8] Its primary utility lies in its role as a precursor to more complex molecules where the morpholine scaffold is a key pharmacophoric element.

Synthesis of Reboxetine

A prominent application of this compound is in the synthesis of the antidepressant drug Reboxetine.[9] Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression and other neurological disorders.[9] The (S,S)-enantiomer of Reboxetine is the active form, and its synthesis relies on the chirality of intermediates like this compound.

Broader Therapeutic Potential

Derivatives of benzylmorpholine have been investigated for a range of therapeutic applications, including:

-

Antidepressants and Anxiolytics: By targeting serotonin and norepinephrine reuptake, these compounds can modulate mood and are useful in treating depression and anxiety.[10]

-

α-Glucosidase Inhibitors: Some morpholine-containing compounds have shown potential as α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes.[11]

-

Anticancer and Anti-inflammatory Agents: The morpholine scaffold is present in a variety of compounds with anticancer and anti-inflammatory properties.[11][12]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is predicted to be a corrosive and irritating compound.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

Organic Syntheses. Benzyl chloromethyl ether. Available at: [Link]

- Google Patents. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.

- Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

- Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.

-

MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available at: [Link]

- Google Patents. US7294623B2 - Benzyl morpholine derivatives.

- Supporting Information for a scientific article (details unavailable

-

Amerigo Scientific. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. Available at: [Link]

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

PubChem. Reboxetine. Available at: [Link]

- Google Patents. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

-

PubMed. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Available at: [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

NIH. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Available at: [Link]

-

ChemBK. 4-benzyl-2-(chloromethyl)morpholine. Available at: [Link]

Sources

- 1. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 2. chembk.com [chembk.com]

- 3. CAS # 110167-16-3, 4-Benzyl-3-(Chloromethyl)Morpholine: more information. [chemblink.com]

- 4. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 5. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. e3s-conferences.org [e3s-conferences.org]

A Technical Guide to the Physical Properties of (S)-4-Benzyl-3-(chloromethyl)morpholine

Introduction

(S)-4-Benzyl-3-(chloromethyl)morpholine is a chiral synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. As a substituted morpholine, it belongs to a class of compounds widely recognized for their prevalence in drug candidates and bioactive molecules, owing to the favorable physicochemical and pharmacokinetic properties conferred by the morpholine scaffold.[1] The presence of a chiral center at the C3 position, a reactive chloromethyl group, and a lipophilic benzyl group makes this molecule a versatile building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data for handling, characterization, and downstream application of this important chemical entity. Where experimental data for the specific (S)-enantiomer is not publicly available, data for the racemate is provided, along with scientifically grounded predictions to guide laboratory work.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound and its corresponding racemate are summarized below. It is crucial to distinguish between the specific enantiomer and the racemic mixture in research and procurement, as designated by their respective CAS Registry Numbers. The majority of the available quantitative data pertains to the racemic mixture (CAS No. 110167-16-3). The physical properties of a single enantiomer, such as the boiling point, density, and refractive index, are expected to be identical to those of the racemate. The primary distinguishing physical property of an enantiomer is its optical rotation, for which specific data is not currently available in public literature.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | (3S)-4-benzyl-3-(chloromethyl)morpholine | - | - |

| Molecular Formula | C₁₂H₁₆ClNO | - | [2] |

| Molecular Weight | 225.71 g/mol | - | [2][3] |

| CAS Registry No. | 917572-28-2 (for S-enantiomer) | - | - |

| CAS Registry No. | 110167-16-3 (for racemate) | - | [2] |

| Appearance | Solid (predicted) | Inferred | |

| Boiling Point | 316.06 °C at 760 mmHg | Calculated | |

| Density | 1.132 g/cm³ | Calculated | [2] |

| Flash Point | 144.95 °C | Calculated | [2] |

| Refractive Index | 1.537 | Calculated | [2] |

Section 2: Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its structure allows for reliable prediction of its spectroscopic features. This section provides an expert analysis of the expected data from key analytical techniques, which is vital for structural confirmation and purity assessment.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The asymmetry introduced by the C3 chiral center renders the protons on the morpholine ring diastereotopic, leading to a more complex spectrum than would be seen in an achiral analogue.

-

¹H NMR:

-

Aromatic Protons (H-a): Five protons from the benzyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.

-

Benzylic Protons (H-b): The two protons of the benzylic CH₂ group are diastereotopic due to the adjacent chiral center. They are expected to appear as two distinct doublets (an AB quartet) around δ 3.5-4.0 ppm.

-

Chloromethyl Protons (H-c): The two protons of the CH₂Cl group are also diastereotopic. They will likely present as a complex multiplet, often a doublet of doublets, in the range of δ 3.5-3.8 ppm.

-

Morpholine Protons (H-d, H-e, H-f, H-g): The six protons on the morpholine ring will exhibit complex splitting patterns. Protons on the same carbon (geminal protons) are diastereotopic, as are protons on different carbons. Expect a series of complex multiplets spanning from approximately δ 2.0 to 4.0 ppm. For instance, the protons on C5 (H-e, H-f) adjacent to the oxygen will be further downfield than those on C6 (H-g) adjacent to the nitrogen.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the six carbons of the benzyl ring are expected between δ 127-140 ppm.

-

Benzylic Carbon: The benzylic CH₂ carbon should appear around δ 60-65 ppm.

-

Morpholine Carbons: The four carbons of the morpholine ring will be in the aliphatic region, typically from δ 50-75 ppm. The carbons adjacent to oxygen (C2, C5) will be further downfield than those adjacent to nitrogen (C3, C6).

-

Chloromethyl Carbon: The CH₂Cl carbon signal is expected in the range of δ 45-50 ppm.

-

2.2 Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ should be observable at m/z 225. A characteristic isotopic pattern for the presence of one chlorine atom, a peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak, would be a key diagnostic feature. Common fragmentation pathways would likely include:

-

Loss of a benzyl group: leading to a fragment at m/z 134.

-

Loss of a chloromethyl group: resulting in a fragment at m/z 176.

-

Formation of the benzyl cation: a prominent peak at m/z 91.

2.3 Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the functional groups present. Key expected absorption bands include:

-

~3030 cm⁻¹: Aromatic C-H stretching from the benzyl group.

-

2850-3000 cm⁻¹: Aliphatic C-H stretching from the morpholine and methylene groups.[4]

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.[4]

-

~1115 cm⁻¹: Strong C-O-C stretching from the morpholine ether linkage.

-

~700-750 cm⁻¹: C-Cl stretching.

Section 3: Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized methods for determining physical properties are essential. The following protocols represent best practices for the characterization of a novel or reference chemical standard like this compound.

3.1 Protocol: Melting Point Determination

The melting point is a critical indicator of purity.

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating rate (10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a new sample, heat at a slow rate (1-2 °C/min) through the previously determined approximate range.

-

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound should exhibit a sharp melting range of <2 °C.

3.2 Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

-

Dissolution: Cap the tube and gently invert it until the sample is fully dissolved.

-

Analysis:

-

Insert the NMR tube into the spectrometer.

-

Acquire standard ¹H and ¹³C spectra according to instrument-specific standard operating procedures.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.

-

Section 4: Solubility, Handling, and Safety

4.1 Predicted Solubility

Based on its molecular structure, this compound is predicted to have the following solubility profile:

-

High Solubility: In common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).

-

Moderate Solubility: In alcohols like methanol and ethanol.

-

Low Solubility: In non-polar solvents like hexanes.

-

Insoluble: In water.

The combination of the polar morpholine ring and the non-polar benzyl group gives the molecule an amphiphilic character, making it adaptable to a range of reaction conditions.[5]

4.2 Handling and Safety Considerations

-

Hazards: Assumed to be corrosive and an irritant. May cause severe skin burns and eye damage.[3][6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

Conclusion

This compound is a valuable chiral building block with well-defined, albeit partially predicted, physical properties. This guide provides a robust framework for its identification, handling, and quality control in a research and development setting. The provided spectroscopic predictions and experimental protocols offer a self-validating system for scientists to confirm the identity and purity of their material, ensuring the integrity of subsequent synthetic applications.

References

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-benzyl-2-(chloromethyl)morpholine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 10316-00-4, 4-benzylmorpholine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

- Nasirtabrizi, M. H., Ghashangi, Z., Parchehbaf Jadid, A., & Nouri Molalar, M. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(12), 5641-5645.

- Al-Mourabit, A., & Zard, S. Z. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(2), 157-183.

- Riaz, M., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(16), 4991.

-

ATB (Automated Topology Builder). (n.d.). 4-(4-Methoxyphenyl)morpholine. The University of Queensland. Retrieved from [Link]

-

Wikipedia. (2025, March 7). 3-Benzhydrylmorpholine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Acryloylmorpholine (CAS 5117-12-4). Retrieved from [Link]

- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

-

SpectraBase. (n.d.). N-benzyl-2,6-dimethyl-4-morpholinecarboxamide - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyl-2-(decan-4-yloxymethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dipropylene Glycol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS # 110167-16-3, 4-Benzyl-3-(Chloromethyl)Morpholine: more information. [chemblink.com]

- 3. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

(S)-4-Benzyl-3-(chloromethyl)morpholine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (S)-4-Benzyl-3-(chloromethyl)morpholine

Abstract

This compound is a chiral morpholine derivative of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of complex pharmaceutical agents.[1] The precise three-dimensional arrangement of its atoms—its structure and stereochemistry—is critical, as even minor variations can profoundly impact biological activity and safety. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this molecule, targeted at researchers, scientists, and drug development professionals. We will move beyond a simple checklist of techniques, instead detailing the scientific rationale behind an integrated, multi-technique approach that ensures the highest level of confidence in the final structural assignment. The protocols described herein are designed to be self-validating, establishing a robust and trustworthy analytical workflow.

Foundational Strategy: An Orthogonal Approach

The cornerstone of modern structure elucidation is the use of multiple, independent (orthogonal) analytical techniques. This strategy mitigates the risk of misinterpretation inherent in any single method. For a chiral molecule like this compound, the analytical challenge is threefold: confirming the molecular formula, establishing the correct atomic connectivity (the "constitution"), and verifying the absolute configuration of the single stereocenter at the C3 position.

Our approach is a systematic process where each analytical step builds upon the last, culminating in a cohesive and irrefutable structural assignment.

Figure 1: A comprehensive workflow for the structural elucidation of this compound.

Confirming Molecular Formula and Constitution

The initial hypothesis for the structure is often derived from its synthesis. This compound can be synthesized from (S)-(4-benzylmorpholin-3-yl)methanol via chlorination with an agent like thionyl chloride.[2] While this provides a strong starting point, it does not preclude the formation of impurities or unexpected rearrangements.

Mass Spectrometry (MS)

Causality: The first step is to confirm that the compound has the correct molecular mass. High-Resolution Mass Spectrometry (HRMS) is superior to low-resolution MS as it provides the elemental composition, offering a much higher degree of confidence.

Expected Results: For the molecular formula C₁₂H₁₆ClNO, the expected exact mass for the protonated molecule [M+H]⁺ is 226.0993 Da. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with a peak at [M+2+H]⁺ (containing ³⁷Cl) that is approximately one-third the intensity of the [M+H]⁺ peak (containing ³⁵Cl).[3]

Protocol Trustworthiness: The observation of the correct exact mass to within 5 ppm and the correct M/M+2 isotopic ratio provides very strong evidence for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle. The typical NMR pattern for a morpholine ring involves two distinct sets of CH₂ signals, often around 2.5 ppm (adjacent to nitrogen) and 3.7 ppm (adjacent to oxygen).[4][5]

Expected ¹H and ¹³C NMR Data: Based on the proposed structure, a detailed set of NMR signals can be predicted.

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |

| Benzyl -CH₂- | ~3.5 (s, 2H) | ~60-65 | HMBC to Benzyl C1', C2', C6'; HMBC to Morpholine C2, C6 |

| Benzyl-Ar-H | ~7.2-7.4 (m, 5H) | ~127-130 | COSY between aromatic protons |

| Morpholine H3 | ~3.0-3.2 (m, 1H) | ~60-65 | COSY to H2, H5; HMBC to Chloromethyl C, Benzyl -CH₂- |

| Chloromethyl -CH₂Cl | ~3.6-3.8 (dd, 2H) | ~45-50 | COSY to H3; HMBC to C3, C4 |

| Morpholine H2, H6 | ~2.2-2.8 (m, 2H) | ~50-55 | COSY to H3, H5; HMBC to Benzyl -CH₂- |

| Morpholine H5, H7 | ~3.6-3.9 (m, 2H) | ~67-70 | COSY to H2, H6 |

Table 1: Predicted NMR assignments for this compound in CDCl₃.

Protocol Trustworthiness: A complete and consistent assignment of all proton and carbon signals through 2D NMR correlations provides unambiguous confirmation of the molecule's constitution, leaving no doubt about which atoms are bonded to each other.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, corroborating the findings from NMR and MS.

Expected Results: The FTIR spectrum should display characteristic absorption bands:

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching from the morpholine and benzyl groups.

-

~1115-1130 cm⁻¹: A strong, characteristic C-O-C ether stretch from the morpholine ring.[6]

-

~700-750 cm⁻¹: C-Cl stretching.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching from the benzyl ring.

Protocol Trustworthiness: The presence of these key bands, especially the strong C-O-C stretch, confirms the integrity of the morpholine core.

Verification of Purity and Stereochemical Integrity

With the constitution confirmed, the focus shifts to purity and, most critically, the absolute configuration of the C3 stereocenter.

Purity Assessment by HPLC

Causality: Before determining stereochemical purity, it is essential to establish the overall chemical purity. A standard reversed-phase HPLC method is used to separate the target compound from any synthetic precursors, by-products, or degradation products.

Protocol: A gradient elution on a C18 column with a mobile phase of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a standard starting point. Purity is assessed by integrating the area of the main peak relative to all other peaks detected by a UV detector (e.g., at 254 nm).

Enantiomeric Purity by Chiral HPLC

Causality: Enantiomers have identical physical properties in a non-chiral environment and therefore cannot be separated by standard HPLC.[7] Chiral HPLC utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[8][9]

Protocol Trustworthiness: This is the benchmark method for determining enantiomeric excess (e.e.). A well-resolved separation showing a single major peak corresponding to the (S)-enantiomer and a baseline or minimal peak at the retention time of the (R)-enantiomer (if a racemic standard is available) provides a quantitative measure of stereochemical purity.

Absolute Configuration by Vibrational Circular Dichroism (VCD)

Causality: While chiral HPLC confirms enantiomeric purity, it does not inherently assign the absolute configuration. VCD is a powerful technique that provides a definitive answer for molecules in solution.[10] It measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers produce mirror-image VCD spectra, comparing the experimental spectrum of the sample to a theoretically calculated spectrum for a known configuration (e.g., 'S') allows for an unambiguous assignment.[11][12]

Protocol:

-

Measure Experimental VCD: Dissolve the sample in a suitable solvent (e.g., CDCl₃) and acquire the experimental VCD and IR spectra.

-

Calculate Theoretical VCD: Use Density Functional Theory (DFT) to calculate the theoretical VCD spectrum for the (S)-enantiomer.

-

Compare Spectra: If the experimental VCD spectrum matches the calculated spectrum for the (S)-enantiomer in terms of the signs (+/-) and relative intensities of the major bands, the absolute configuration is confirmed as (S). If it is a mirror image, the configuration is (R).

Figure 2: Workflow for absolute configuration assignment using VCD spectroscopy.

X-ray Crystallography: The Gold Standard

If the compound can be grown into a single crystal of sufficient quality, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of both connectivity and absolute stereochemistry.[13][14] It generates a 3D model of the molecule as it exists in the crystal lattice. While powerful, obtaining suitable crystals can be a significant bottleneck.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis: Infuse the sample directly or via flow injection. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Processing: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical value. Analyze the isotopic distribution to confirm the presence of one chlorine atom.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is useful to distinguish CH/CH₃ from CH₂ signals.

-

2D NMR:

-

COSY: To establish ¹H-¹H coupling networks (e.g., within the morpholine ring).

-

HSQC: To correlate each proton to its directly attached carbon.

-

HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting fragments (e.g., linking the benzyl group to the morpholine nitrogen).

-

Protocol 3: Chiral HPLC

-

Column Selection: Screen several polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: Typically a mixture of hexane and isopropanol (normal phase) or an alcohol/acetonitrile mixture. Modifiers like diethylamine (for basic compounds) may be required.

-

Analysis: Inject a solution of the sample (~1 mg/mL). If available, inject a racemic mixture to identify the retention times of both enantiomers.

-

Quantification: Calculate the enantiomeric excess by the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] * 100, where [S] and [R] are the peak areas of the S and R enantiomers, respectively.

Conclusion

The structural elucidation of this compound is not a task to be accomplished with a single experiment. It requires a rigorous, multi-faceted approach that systematically confirms the molecular formula, atomic connectivity, purity, and absolute stereochemistry. By integrating data from HRMS, a full suite of NMR experiments, FTIR, and dedicated chiral analyses like chiral HPLC and VCD, researchers can achieve an unambiguous and trustworthy structural assignment. This level of analytical rigor is fundamental to advancing drug development programs, ensuring that the precise molecular entity is understood and characterized before its progression as a candidate therapeutic.

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine. PubChem Compound Database. [Link]

-

Amerigo Scientific. (n.d.). 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. [Link]

-

ChemBK. (2024). 4-benzyl-2-(chloromethyl)morpholine. [Link]

-

Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164–173. [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). [Link]

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

-

Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8503813. [Link]

-

Bangladesh Journal of Scientific and Industrial Research. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

National Center for Biotechnology Information. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

-

MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

-

Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

-

American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PubMed Central. [Link]

-

LCGC. (n.d.). Enantiomer Separations. [Link]

-

Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

ResearchGate. (2017). Abt synthesized morpholine derivatives NMR spectra?. [Link]

-

MDPI. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

-

National Center for Biotechnology Information. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. [Link]

-

MDPI. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PubMed Central. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

Fisher Scientific. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine, 97%, Thermo Scientific. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sepscience.com [sepscience.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Chiral Morpholine Derivatives

Introduction: The Morpholine Scaffold and the Significance of Chirality in Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs and clinical candidates stems from its unique physicochemical properties. The morpholine moiety can enhance aqueous solubility, metabolic stability, and bioavailability of a molecule.[1][3] Furthermore, its flexible chair-like conformation allows it to adapt to various enzyme binding pockets, and the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with biological targets.[4][5]

Chirality, the property of "handedness" in molecules, adds a critical layer of complexity and specificity to drug design. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the synthesis and evaluation of enantiomerically pure chiral morpholine derivatives are of paramount importance in the development of potent and selective therapeutic agents.[6][7][8] This guide provides a comprehensive overview of the diverse biological activities of chiral morpholine derivatives, delving into their mechanisms of action and the experimental methodologies used to assess their therapeutic potential.

Diverse Biological Activities of Chiral Morpholine Derivatives

Chiral morpholine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity

The morpholine scaffold is a key component in numerous anticancer agents.[9] Chiral morpholine derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.

One significant target is the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer.[10] Certain morpholine-containing compounds have been identified as potent inhibitors of these kinases.[10] Another important target is topoisomerase II, an enzyme essential for DNA replication and repair.[11] Inhibition of this enzyme by morpholine derivatives can lead to DNA damage and apoptosis in cancer cells.[11]

A series of morpholine-substituted quinazoline derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma).[12] Several of these compounds displayed significant cytotoxic activity, with some showing IC50 values in the low micromolar range.[12] Mechanistic studies revealed that these compounds induce cell cycle arrest in the G1 phase and trigger apoptosis.[12] Similarly, novel morpholine-benzimidazole-oxadiazole derivatives have been investigated as potential anticancer agents, with some compounds exhibiting high cytotoxic activity against the HT-29 human colon cancer cell line and potent inhibition of VEGFR-2, a key regulator of angiogenesis.[13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Morpholine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[14][15] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as those involved in cell wall biosynthesis. For instance, some morpholine derivatives act by inhibiting ergosterol biosynthesis in the fungal cell membrane.[16]

Newly synthesized morpholine derivatives containing an azole nucleus have been evaluated for their in vitro antimicrobial activities. Several of these compounds exhibited activity against Mycobacterium smegmatis, a non-pigmented, rapidly growing mycobacterium.[17] Schiff bases derived from 4-(4-aminophenyl)morpholin-3-one have also shown notable activity against various bacterial and fungal strains. Furthermore, certain morpholine derivatives have demonstrated a broad spectrum of action, inhibiting a high percentage of tested bacterial strains.[3]

Central Nervous System (CNS) Activity

The unique physicochemical properties of the morpholine ring, particularly its ability to cross the blood-brain barrier, make it an attractive scaffold for the development of CNS-active drugs.[4][5][10] Chiral morpholine derivatives have shown potential in treating a range of neurological and psychiatric disorders.

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[4][18] Dysregulation of these enzymes is implicated in the pathology of these conditions.[4] The morpholine ring can interact within the entrance of the enzyme's active site, orienting the rest of the molecule for optimal binding.[10]

Morpholine derivatives have also been explored for their potential in managing mood disorders and pain.[19][20] They can act as modulators of various neurotransmitter receptors.[10][19] For example, some aryl-morpholine derivatives show structural similarity to endogenous ligands and can interact with receptors involved in mood regulation.[10]

Data Presentation: Summary of Biological Activities

| Compound Class | Therapeutic Area | Molecular Target(s) | Key Findings |

| Morpholine-substituted quinazolines | Anticancer | - | Induce G1 cell cycle arrest and apoptosis in A549, MCF-7, and SHSY-5Y cell lines.[12] |

| Morpholine-benzimidazole-oxadiazoles | Anticancer | VEGFR-2 | Potent inhibition of VEGFR-2 and high cytotoxicity against HT-29 colon cancer cells.[13] |

| Morpholine derivatives with azole nucleus | Antimicrobial | - | Activity against Mycobacterium smegmatis and other microorganisms. |

| Schiff bases of 4-(4-aminophenyl)morpholin-3-one | Antimicrobial | - | Notable activity against various bacterial and fungal strains. |

| Aryl-morpholine derivatives | CNS Disorders | AChE, BuChE, MAO-A, MAO-B, Neurotransmitter Receptors | Potential for treating neurodegenerative diseases, mood disorders, and pain.[4][10] |

Experimental Protocols and Methodologies

The evaluation of the biological activity of novel chiral morpholine derivatives involves a cascade of in vitro assays.[21][22][23] These assays are designed to determine a compound's potency, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assays

A fundamental first step in assessing anticancer potential is to determine a compound's cytotoxicity against cancer cell lines.[24][25][26] The MTT assay is a widely used colorimetric method for this purpose.[27]

MTT Assay Protocol [27]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the chiral morpholine derivative for a specified incubation period (e.g., 24, 48, or 72 hours).[26]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[27]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.[24]

Diagram of the In Vitro Cytotoxicity Testing Workflow

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[24]

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial activity of chiral morpholine derivatives, several methods can be employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[28][29]

Broth Microdilution Method [28][30]

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[30]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi).[29]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[29]

Diagram of the Broth Microdilution Method

Caption: Key steps in the broth microdilution method for MIC determination.

Receptor Binding Assays

For chiral morpholine derivatives targeting specific receptors, receptor binding assays are crucial for determining their affinity and selectivity.[21][31] These assays typically involve a competitive binding format where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor.[32][33][34]

Competitive Radioligand Binding Assay Protocol [33][35]

-

Reagent Preparation: Prepare a source of the target receptor (e.g., cell membrane preparations), a radiolabeled ligand with known affinity for the receptor, and the unlabeled chiral morpholine derivative (the competitor).[31]

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[33]

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter that traps the cell membranes.[35]

-

Quantification: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This allows for the determination of the IC50 value, which can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.[33]

Diagram of the Competitive Radioligand Binding Assay

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accio.github.io [accio.github.io]

- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 30. ovid.com [ovid.com]

- 31. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 32. m.youtube.com [m.youtube.com]

- 33. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. giffordbioscience.com [giffordbioscience.com]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Morpholine, a simple six-membered saturated heterocycle, has ascended to the status of a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unassuming structure, housing both an amine and an ether functional group, belies the profound impact it has had on drug design. This technical guide provides an in-depth exploration of the morpholine moiety, moving beyond a mere catalog of its applications to dissect the fundamental physicochemical and structural attributes that render it an indispensable tool for the modern drug hunter. We will delve into the causal relationships between its properties and its ability to enhance pharmacokinetic and pharmacodynamic profiles, detail synthetic strategies, and provide field-proven insights into its application in contemporary drug discovery, with a focus on oncology and central nervous system (CNS) disorders.

The Rationale Behind a Privileged Scaffold: Deconstructing the Morpholine Advantage

The frequent incorporation of the morpholine ring into a vast array of approved and experimental drugs is not coincidental.[2][3] It is a deliberate design choice rooted in a unique confluence of properties that collectively address several critical challenges in drug development.

Physicochemical Properties: A Symphony of Solubility and Stability

The utility of the morpholine scaffold is fundamentally anchored in its advantageous physicochemical characteristics.[1] The presence of the ether oxygen atom imparts a significant influence on the adjacent nitrogen atom, withdrawing electron density and thereby reducing its basicity (pKa ≈ 8.4) compared to analogous saturated amines like piperidine.[4] This attenuated basicity is crucial for minimizing off-target interactions with acidic cellular components and can lead to a more favorable safety profile.

Furthermore, the morpholine ring strikes a delicate and highly desirable balance between lipophilicity and hydrophilicity.[5] The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility and facilitating interactions with biological targets, while the carbon backbone provides a degree of lipophilicity necessary for membrane permeability.[6] This amphipathic nature is particularly beneficial for oral bioavailability and for achieving the requisite blood-brain barrier (BBB) penetration for CNS-active drugs.[7][8]

| Property | Value | Significance in Drug Design |

| pKa | ~8.4[1] | Reduced basicity minimizes off-target effects and improves safety. |

| logP | -0.86[9] | Indicates a favorable balance of hydrophilicity and lipophilicity. |

| Hydrogen Bond Acceptors | 1 (Oxygen) | Enhances aqueous solubility and target binding interactions.[6] |

| Metabolic Stability | Generally High | The ring is often resistant to metabolic degradation, improving half-life.[5][7] |

Pharmacokinetic Profile: Engineering "Drug-Likeness"

A significant driver for the use of the morpholine scaffold is its ability to confer a more "drug-like" pharmacokinetic profile.[2] Compounds containing this moiety often exhibit improved metabolic stability, as the ring is less susceptible to enzymatic degradation compared to other cyclic amines.[5][7] This can lead to a longer plasma half-life and a more predictable in vivo exposure. Moreover, the balanced solubility and permeability characteristics frequently translate to good oral absorption and favorable distribution, metabolism, and excretion (ADME) properties.[6]

Structural Role: More Than Just a Solubilizing Group

Beyond its impact on physicochemical properties, the morpholine ring plays a critical structural role in molecular recognition. Its chair-like conformation provides a rigid and well-defined scaffold that can be used to orient other pharmacophoric elements in the correct spatial arrangement for optimal binding to a biological target.[6][7] This is particularly evident in its application as a "hinge-binder" in kinase inhibitors, where the oxygen atom can form crucial hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[6][10]

The Morpholine Scaffold in Action: Therapeutic Applications

The versatility of the morpholine ring is underscored by its presence in a wide range of therapeutic agents targeting diverse disease areas.

Oncology: A Key Player in Kinase Inhibition

In the realm of oncology, the morpholine moiety has become a hallmark of many successful kinase inhibitors.[11][12] The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, frequently dysregulated in cancer, has been a particularly fruitful area for the application of morpholine-containing drugs.[5][11]

Mechanism of Action: Hinge-Binding in PI3K/mTOR Inhibitors

Many PI3K and mTOR inhibitors utilize a morpholine ring to anchor the molecule within the ATP-binding site.[5][10] The morpholine oxygen forms a critical hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase.[5] This interaction is a cornerstone of the inhibitor's potency and selectivity.

Caption: Interaction of a morpholine-containing kinase inhibitor with the PI3K active site.

A notable example is Gefitinib (Iressa) , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4] The morpholine group in Gefitinib enhances its solubility and contributes to its favorable pharmacokinetic profile.[13]

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

The development of drugs for CNS disorders is notoriously challenging due to the formidable blood-brain barrier. The well-balanced lipophilic-hydrophilic profile of the morpholine ring makes it an invaluable scaffold for designing CNS-active agents.[7][8]

Several approved CNS drugs incorporate the morpholine moiety, including:

-

Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[7]

-

Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), also used to treat depression.[14]

-

Aprepitant: A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7] In aprepitant, the morpholine ring acts as a scaffold to correctly position the three interacting arms of the molecule for optimal receptor binding.[5][7]

Synthetic Strategies and Methodologies

The widespread use of the morpholine scaffold is also a testament to its synthetic accessibility.[2][15] A variety of robust and scalable synthetic routes have been developed for the preparation of morpholine and its derivatives.

General Synthesis of the Morpholine Ring

A common and straightforward method for the synthesis of the morpholine ring involves the dehydration of diethanolamine with sulfuric acid.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, cautiously add concentrated sulfuric acid to diethanolamine in a 1:1 molar ratio.

-

Heating: Heat the mixture to a temperature of 150-160 °C.

-

Distillation: Morpholine will begin to distill over. Collect the distillate.

-

Purification: The crude morpholine can be purified by fractional distillation.

Caption: General synthetic scheme for the formation of morpholine from diethanolamine.

Synthesis of Substituted Morpholine Derivatives

The functionalization of the morpholine ring is key to its application in medicinal chemistry. One common approach is the N-alkylation of morpholine with a suitable electrophile.

Experimental Protocol: N-Alkylation of Morpholine

-

Dissolution: Dissolve morpholine in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution.

-

Electrophile Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Bioisosteric Replacement: Evolving the Scaffold

While the morpholine ring possesses many favorable attributes, it can be metabolically labile in certain contexts.[16][17] This has led to the exploration of bioisosteric replacements that retain the desirable properties of the morpholine scaffold while improving metabolic stability or fine-tuning other characteristics.

Common bioisosteres for the morpholine ring include:

-

Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can alter the electronic properties and metabolic profile of the molecule.[18]

-

Piperazine: While more basic, the piperazine ring is a common alternative, and its second nitrogen atom offers an additional point for substitution.[19]

-

Bridged and Spirocyclic Analogs: More rigid, three-dimensional structures can be introduced to improve selectivity and reduce off-target effects.[20][21]

The choice of a bioisostere is highly context-dependent and requires careful consideration of the specific drug target and desired pharmacokinetic profile.

Conclusion and Future Perspectives

The morpholine scaffold has firmly established itself as a privileged and indispensable component in the medicinal chemist's toolbox. Its unique combination of physicochemical properties, metabolic stability, and synthetic tractability has enabled the development of numerous life-changing medicines.[22][23] The ability of the morpholine ring to enhance solubility, improve pharmacokinetic profiles, and act as a rigid scaffold for precise pharmacophore presentation ensures its continued relevance in drug discovery.

Future research will undoubtedly focus on the development of novel morpholine bioisosteres to further refine drug properties and overcome challenges such as metabolic instability and the emergence of drug resistance.[24][25] The continued exploration of new synthetic methodologies for the efficient construction and functionalization of the morpholine ring will also be a key enabler of future drug discovery efforts. As our understanding of the intricate interplay between molecular structure and biological function deepens, the humble morpholine ring is poised to remain at the forefront of innovative drug design for years to come.

References

-

Giulia Morra, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

-

Giulia Morra, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

-

Konstantina Tzara, et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

-

Konstantina Tzara, et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available from: [Link]

-

Konstantina Tzara, et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

-

Archana Kumari & Rajesh K. Singh. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Springer. Available from: [Link]

-

Giulia Morra, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

-

ResearchGate. Revealing quinquennial anticancer journey of morpholine: A SAR based review. Available from: [Link]

-

Anjali Sharma, et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available from: [Link]

-

Amrita Jain & Sanjeev Kumar Sahu. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

-

Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

-

Pankaj Kumar Sharma, et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]

-

Anjali Sharma, et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available from: [Link]

-

ResearchGate. Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. Available from: [Link]

-

Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues. Available from: [Link]

-

Anubhav Dubey, et al. An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available from: [Link]

-

European Journal of Medicinal Chemistry. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. Available from: [Link]

-

ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]

-

Paul V Fish, et al. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Available from: [Link]

-

International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Available from: [Link]

-

Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. Available from: [Link]

-

PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available from: [Link]

-

ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Available from: [Link]

-

ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

-

Kapil Kumar Goel, et al. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available from: [Link]

-

ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Available from: [Link]

-

PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available from: [Link]

-

PubChem. Morpholine. Available from: [Link]

-

ResearchGate. The structures of various FDA-approved N-aryl morpholine-based drugs. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 17. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 18. jchemrev.com [jchemrev.com]

- 19. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tcichemicals.com [tcichemicals.com]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. enamine.net [enamine.net]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Morpholine, a six-membered saturated heterocycle, has cemented its status as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its integration into drug candidates is driven by a unique combination of favorable physicochemical properties, metabolic stability, and synthetic tractability.[2][3] The strategic substitution on the morpholine ring allows for the fine-tuning of a molecule's pharmacological activity, potency, selectivity, and pharmacokinetic profile.[2][4] This guide provides a comprehensive technical overview of the applications of substituted morpholines in drug discovery, delving into their role in clinically approved drugs, their impact on various therapeutic areas, and the underlying principles guiding their use in drug design.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety